4-Amino-3-hydroxy-N-methylbenzene-1-sulfonamide
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Overview
Description
4-Amino-3-hydroxy-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H10N2O3S. It is a derivative of benzenesulfonamide and is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxy-N-methylbenzene-1-sulfonamide typically involves the sulfonation of N-methylbenzene followed by amination and hydroxylation. The reaction conditions often include the use of sulfuric acid for sulfonation, ammonia for amination, and hydrogen peroxide for hydroxylation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino and hydroxyl groups make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
4-Amino-3-hydroxy-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as an inhibitor of enzymes like carbonic anhydrase.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues. The inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, blocking its activity and leading to various physiological effects .
Comparison with Similar Compounds
- 4-Amino-N-methylbenzenesulfonamide
- 4-Hydroxy-N-methylbenzenesulfonamide
- 3-Amino-4-hydroxybenzenesulfonamide
Comparison: Compared to its analogs, it offers a broader range of chemical reactions and biological activities .
Properties
Molecular Formula |
C7H10N2O3S |
---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
4-amino-3-hydroxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-9-13(11,12)5-2-3-6(8)7(10)4-5/h2-4,9-10H,8H2,1H3 |
InChI Key |
AOKVEZXBHMANHE-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)N)O |
Origin of Product |
United States |
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